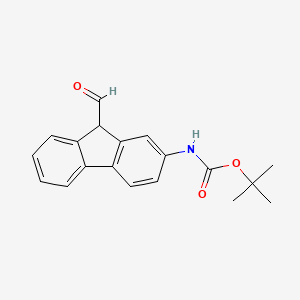

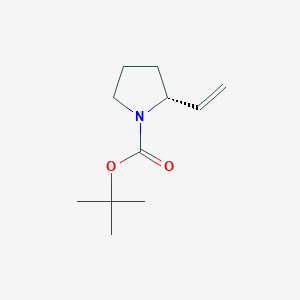

tert-Butyl (2R)-2-ethenylpyrrolidine-1-carboxylate

概要

説明

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups (-C(CH3)3). This group is known for its unique reactivity pattern due to the crowded arrangement of the methyl groups .

Synthesis Analysis

The synthesis of compounds with a tert-butyl group can involve various chemical transformations. The unique reactivity pattern of the tert-butyl group is often utilized in these transformations . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would include a central carbon atom bonded to three methyl groups. This arrangement can influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

Compounds with a tert-butyl group can participate in a variety of chemical reactions. For example, the solvolysis of tert-butyl halides involves the breaking of the bond between the central carbon atom and the halogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group can vary. For example, tert-butyl alcohol, a simple tertiary alcohol with a tert-butyl group, is a colorless solid that is miscible with water, ethanol, and diethyl ether .科学的研究の応用

Environmental Studies and Toxicology

- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs): Research has shown that SPAs, including those with tert-butyl groups, are widely used in industrial and commercial products to prevent oxidation. These compounds have been detected in various environmental matrices and are associated with potential health risks due to their toxicity, including hepatic toxicity and endocrine disrupting effects. Future research directions suggest focusing on the contamination behaviors of novel high molecular weight SPAs and developing SPAs with lower toxicity and migration ability to decrease environmental pollution (Liu & Mabury, 2020).

Synthetic Chemistry and Catalysis

- Catalytic Non-Enzymatic Kinetic Resolution: Kinetic resolution of racemates, including those involving tert-butyl groups, remains a critical method in the synthesis of chiral compounds. Recent advancements in catalytic non-enzymatic procedures have demonstrated high enantioselectivity and yield, highlighting the significance of developing novel chiral catalysts for asymmetric reactions. This area offers a broad perspective on the utilization of tert-butyl-containing compounds in stereoselective synthesis (Pellissier, 2011).

Environmental Pollution and Biodegradation

- Biodegradation of Ether Oxygenates: Studies on the biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have identified microorganisms capable of degrading these compounds. Understanding the microbial pathways and the impact of environmental factors on the biodegradation process is crucial for developing effective strategies for mitigating pollution from tert-butyl-containing ethers (Thornton et al., 2020).

Applications in Bioseparation and Polymer Science

- Three-Phase Partitioning in Bioseparation: Three-phase partitioning (TPP) has emerged as a promising nonchromatographic bioseparation technology. Studies have explored the efficiency of TPP for separating bioactive molecules, including those involving tert-butyl groups, from natural sources. This review highlights the potential of TPP in the food, cosmetics, and pharmaceutical industries, suggesting future directions for improving the separation processes of various bioactive molecules (Yan et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHWHEBWKXKPGG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3129985.png)

![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)

![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)

![4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]thiomorpholine](/img/structure/B3130001.png)

![N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine](/img/structure/B3130020.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)

![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)